N-[(2E)-3-phenylprop-2-en-1-yl]cyclohexanamine
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Overview
Description
N-Cinnamyl-N-cyclohexylamine is an organic compound that belongs to the class of amines It is characterized by the presence of a cinnamyl group (a phenyl group attached to a propenyl chain) and a cyclohexylamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Cinnamyl-N-cyclohexylamine can be synthesized through a reductive amination process. This involves the reaction of cinnamaldehyde with cyclohexylamine in the presence of a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride. The reaction typically occurs under mild conditions, with the pH maintained between 6 and 7 to ensure selective reduction of the imine intermediate to the desired amine product .
Industrial Production Methods
Industrial production of N-cinnamyl-N-cyclohexylamine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Catalysts such as palladium or ruthenium on suitable supports may be employed to facilitate the hydrogenation steps .
Chemical Reactions Analysis
Types of Reactions
N-Cinnamyl-N-cyclohexylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or nitriles.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenated compounds and alkylating agents are commonly used in substitution reactions.
Major Products Formed
Oxidation: Imine or nitrile derivatives.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted amine derivatives.
Scientific Research Applications
N-Cinnamyl-N-cyclohexylamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research may explore its potential as a pharmacological agent, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of N-cinnamyl-N-cyclohexylamine involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial cell wall synthesis, leading to antimicrobial effects . The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Cyclohexylamine: An aliphatic amine with similar structural features but lacking the cinnamyl group.
N-Cinnamyl-N-methylamine: Similar to N-cinnamyl-N-cyclohexylamine but with a methyl group instead of a cyclohexyl group.
Uniqueness
N-Cinnamyl-N-cyclohexylamine is unique due to the presence of both the cinnamyl and cyclohexylamine groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C15H21N |
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Molecular Weight |
215.33 g/mol |
IUPAC Name |
N-[(E)-3-phenylprop-2-enyl]cyclohexanamine |
InChI |
InChI=1S/C15H21N/c1-3-8-14(9-4-1)10-7-13-16-15-11-5-2-6-12-15/h1,3-4,7-10,15-16H,2,5-6,11-13H2/b10-7+ |
InChI Key |
XSNNOGOAEQYKAL-JXMROGBWSA-N |
Isomeric SMILES |
C1CCC(CC1)NC/C=C/C2=CC=CC=C2 |
Canonical SMILES |
C1CCC(CC1)NCC=CC2=CC=CC=C2 |
Origin of Product |
United States |
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